molecular formula C13H22O B15186087 6-Isopropyl-2-decalone, trans- CAS No. 115305-83-4

6-Isopropyl-2-decalone, trans-

Cat. No.: B15186087
CAS No.: 115305-83-4
M. Wt: 194.31 g/mol
InChI Key: HEKJOMVJRYMUDB-UTUOFQBUSA-N
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Description

6-Isopropyl-2-decalone, trans-: is a chemical compound belonging to the class of decalins, which are bicyclic hydrocarbons. This compound is characterized by the presence of an isopropyl group at the 6th position and a ketone functional group at the 2nd position in the trans-configuration. Decalins are known for their stability and are commonly found in natural products such as diterpenes, triterpenes, steroids, and alkaloids .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Isopropyl-2-decalone, trans- can be achieved through various methods. One common approach involves the Diels-Alder reaction, which creates the fused ring system with a cis-decalin, followed by isomerization to the trans-decalin . The reaction conditions typically involve the use of a dienophile and a diene under controlled temperature and pressure.

Industrial Production Methods: Industrial production of 6-Isopropyl-2-decalone, trans- often involves catalytic hydrogenation of the corresponding aromatic precursors. The process may include steps such as distillation and purification to obtain the desired trans-isomer .

Chemical Reactions Analysis

Types of Reactions: 6-Isopropyl-2-decalone, trans- undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: 6-Isopropyl-2-decalone, trans- is used as a precursor in the synthesis of various complex organic molecules. Its stable bicyclic structure makes it an ideal candidate for studying stereochemistry and conformational analysis .

Biology and Medicine: In biological research, this compound is used to study the effects of bicyclic ketones on cellular processes.

Industry: In the industrial sector, 6-Isopropyl-2-decalone, trans- is used in the production of fragrances and flavoring agents due to its unique odor profile. It is also employed in the synthesis of polymers and other advanced materials .

Mechanism of Action

The mechanism of action of 6-Isopropyl-2-decalone, trans- involves its interaction with specific molecular targets. The ketone group can participate in nucleophilic addition reactions, while the isopropyl group can influence the compound’s overall reactivity and stability. The compound’s bicyclic structure provides rigidity, which can affect its binding affinity to various enzymes and receptors .

Properties

CAS No.

115305-83-4

Molecular Formula

C13H22O

Molecular Weight

194.31 g/mol

IUPAC Name

(4aR,6R,8aS)-6-propan-2-yl-3,4,4a,5,6,7,8,8a-octahydro-1H-naphthalen-2-one

InChI

InChI=1S/C13H22O/c1-9(2)10-3-4-12-8-13(14)6-5-11(12)7-10/h9-12H,3-8H2,1-2H3/t10-,11-,12+/m1/s1

InChI Key

HEKJOMVJRYMUDB-UTUOFQBUSA-N

Isomeric SMILES

CC(C)[C@@H]1CC[C@H]2CC(=O)CC[C@@H]2C1

Canonical SMILES

CC(C)C1CCC2CC(=O)CCC2C1

Origin of Product

United States

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